molecular formula C11H14ClN B13231136 5-chloro-3-propyl-2,3-dihydro-1H-indole

5-chloro-3-propyl-2,3-dihydro-1H-indole

Cat. No.: B13231136
M. Wt: 195.69 g/mol
InChI Key: HKAIRTMSWBBVQO-UHFFFAOYSA-N
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Description

5-Chloro-3-propyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a chlorine atom at the fifth position and a propyl group at the third position of the indole ring, making it a unique derivative with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-propyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid. The reaction conditions are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same or similar methods as in laboratory settings. The process is optimized for cost-effectiveness, yield, and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-propyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

5-Chloro-3-propyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-propyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,3-dihydro-1H-inden-1-one
  • 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Uniqueness

5-Chloro-3-propyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

5-chloro-3-propyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H14ClN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h4-6,8,13H,2-3,7H2,1H3

InChI Key

HKAIRTMSWBBVQO-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNC2=C1C=C(C=C2)Cl

Origin of Product

United States

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